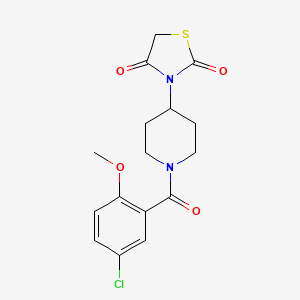

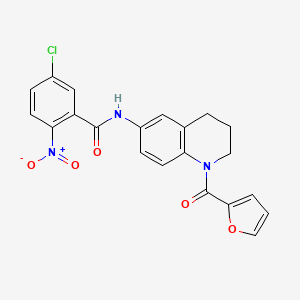

3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione" is a derivative of thiazolidinedione, a class of compounds known for their antidiabetic properties. Thiazolidinediones are recognized for their ability to improve insulin sensitivity and are often explored for their hypoglycemic and hypolipidemic activities. The structure of the compound suggests that it may have been designed to enhance biological activity by incorporating a piperidine moiety and a chloro-methoxybenzoyl group, which could potentially affect its binding to biological targets such as the peroxisome proliferator-activated receptor (PPAR).

Synthesis Analysis

The synthesis of thiazolidinedione derivatives typically involves the formation of the core thiazolidinedione ring followed by the attachment of various substituents that can modulate the compound's biological activity. In the context of the provided data, the synthesis of related compounds has been described where a parent compound is first prepared and then further modified by substituting reactive groups with secondary cyclic amines or other substituents . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy was employed, involving the formation of the thiazolidinedione ring and subsequent acylation and amination reactions to introduce the benzoyl and piperidinyl groups.

Molecular Structure Analysis

The molecular structure of thiazolidinediones is crucial for their biological activity. The presence of the thiazolidinedione ring is essential for hypoglycemic activity, as seen in various studies . The substitution at the 5-position of the ring with different moieties has been shown to significantly affect the activity and toxicity profiles of these compounds. The specific molecular features, such as the 5-chloro-2-methoxybenzoyl group and the piperidinyl substituent in the compound of interest, are likely to influence its binding to target receptors and its overall pharmacological profile.

Chemical Reactions Analysis

Thiazolidinediones can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the molecule . The reactivity of the thiazolidinedione ring allows for the modification of the compound to produce derivatives with potentially improved or altered biological activities. The chloro group in the 5-chloro-2-methoxybenzoyl moiety could be reactive towards nucleophiles, allowing for further chemical modifications if desired.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinediones, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the ring system. These properties are important for the pharmacokinetics and pharmacodynamics of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While the specific properties of "3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione" are not provided, it can be inferred that the lipophilicity introduced by the methoxy and chloro substituents may enhance its ability to cross biological membranes, potentially improving its bioavailability .

Scientific Research Applications

Synthesis and Anticancer Activity

- Research has demonstrated the synthesis of thiazolidine-2,4-dione derivatives and their evaluation against various cancer cell lines. For instance, the anticancer activity of N-substituted indole derivatives, which share a structural relation with the compound , has been assessed for their potency against the MCF-7 human breast cancer cell line, indicating potential applications in cancer therapy (Kumar & Sharma, 2022).

Antimicrobial and Antifungal Properties

- Studies have synthesized and tested thiazolidine-2,4-dione derivatives for antimicrobial activities. For example, compounds displaying inhibitory activities against pathogenic strains of Gram-positive and Gram-negative bacteria, as well as antifungal activities, highlight their potential as antimicrobial agents (Stana et al., 2014).

Hypoglycemic Activity

- The design and synthesis of thiazolidine-2,4-dione derivatives have been directed towards exploring their antidiabetic properties. These compounds have been evaluated for their hypoglycemic activity in vivo, suggesting their utility in managing diabetes (Oguchi et al., 2000).

Antihyperglycemic Studies

- Further research has focused on designing, synthesizing, and assessing the antihyperglycemic effects of thiazolidine-2,4-dione derivatives. These studies include docking simulations to understand their interactions with biological targets, underlining their potential in antidiabetic therapy (Gutiérrez-Hernández et al., 2019).

DNA Topoisomerase I Inhibition and Apoptosis Induction

- Thiazolidine derivatives have been evaluated for their ability to inhibit DNA topoisomerase I activity and induce apoptosis in tumor cells, offering insights into their mechanism of action against cancer (Barros et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, have shown antibacterial activity . Therefore, it is possible that 3-(1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione may also target bacterial cells.

Mode of Action

Based on the antibacterial activity of structurally similar compounds, it can be hypothesized that this compound may interact with bacterial cells, leading to their inhibition or death .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Based on the potential antibacterial activity of structurally similar compounds, it can be hypothesized that this compound may lead to the inhibition or death of bacterial cells .

properties

IUPAC Name |

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-23-13-3-2-10(17)8-12(13)15(21)18-6-4-11(5-7-18)19-14(20)9-24-16(19)22/h2-3,8,11H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEUCIYCRHJEFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-Bromophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2522464.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate](/img/structure/B2522478.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2522483.png)